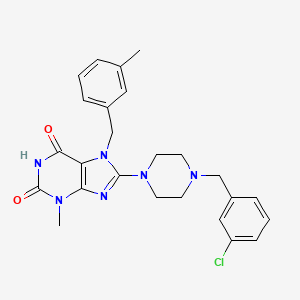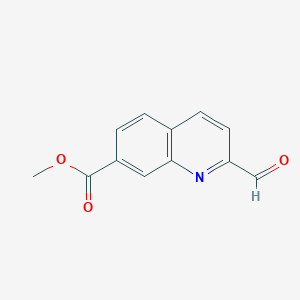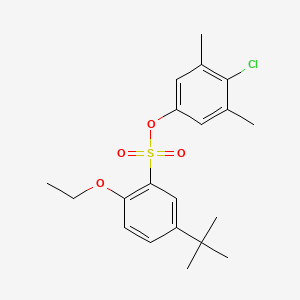
8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
A study highlighted the synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, including variants similar to the specified chemical structure, were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects against Mycobacterium tuberculosis H37Rv. This research provides a foundation for the development of new drugs targeting tuberculosis, showcasing a significant leap in the search for effective treatments against this infectious disease (Srihari Konduri et al., 2020).
Cardiovascular Activity
Another research focused on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their cardiovascular effects. This study demonstrated that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential for the development of new cardiovascular drugs (G. Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides, including those structurally related to the specified compound, unveiled their potential in optical applications. The findings suggest uses in fluorescence spectroscopy and the development of novel photonic materials, with specific applications in sensors and probes (Jiaan Gan et al., 2003).
Antiproliferative and Erythroid Differentiation
A study on piperazine derivatives demonstrated their antiproliferative effects and ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia cells. This research contributes to the understanding of leukemia treatment mechanisms and suggests potential therapeutic applications for compounds with a similar chemical structure (Antoine M. Saab et al., 2013).
Synthesis and Biological Activity as Antiasthmatic Agents
Xanthene derivatives research aimed at developing antiasthmatic agents revealed the synthesis of compounds structurally similar to the one , showing significant pulmonary vasodilator activity. This work underscores the potential of such compounds in the treatment of asthma and related respiratory conditions (M. Bhatia et al., 2016).
Propiedades
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-5-3-6-18(13-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-11-9-30(10-12-31)15-19-7-4-8-20(26)14-19/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDXRAJDJXOSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2719514.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide](/img/structure/B2719516.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2719518.png)
![N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2719519.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)



